Propene-1-D1

Descripción general

Descripción

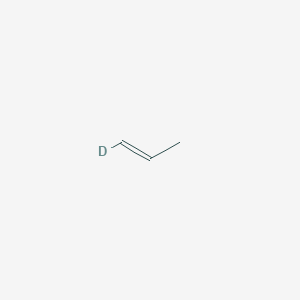

Propene-1-D1, also known as deuterated propene, is a stable isotope of propene where one of the hydrogen atoms is replaced by deuterium, a heavier isotope of hydrogen. This compound is represented by the molecular formula C3H5D. This compound is a colorless gas with a molecular weight of 42.08 g/mol and a boiling point of -47.6°C. It is commonly used in scientific research due to its unique isotopic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propene-1-D1 can be synthesized through various methods. One common approach involves the dehydrogenation of propane-1-D1. This process typically requires high temperatures and the presence of a catalyst. Another method involves the metathesis reaction of ethylene and 1-butene using tungsten-based catalysts .

Industrial Production Methods

Industrial production of this compound often involves the catalytic cracking of hydrocarbons. This process includes the use of heterogeneous dehydration catalysts to convert 1-propanol or 2-propanol into this compound. The reaction conditions usually involve high temperatures (at least 374°C) and high pressures (at least 221 bar) .

Análisis De Reacciones Químicas

Types of Reactions

Propene-1-D1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form propylene oxide or other oxygenated products.

Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of catalysts like silver or gold.

Substitution: Halogenation reactions typically use halogens such as chlorine or bromine under controlled conditions.

Major Products Formed

Oxidation: Major products include propylene oxide and allyl alcohol.

Substitution: Halogenated derivatives such as 1-chloropropene or 1-bromopropene.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Metathesis Reactions

One of the primary applications of Propene-1-D1 is in metathesis reactions, which are crucial in the synthesis of various organic compounds. Research indicates that this compound serves as an intermediate in both degenerate and productive metathesis reactions. These reactions allow for the rearrangement of alkenes to form new olefins, which are valuable in producing polymers and other complex molecules .

Analytical Chemistry

Isotope Labeling

this compound is widely used in isotope labeling studies, particularly in understanding reaction mechanisms and pathways. The incorporation of deuterium allows researchers to trace the behavior of molecules during chemical reactions. For instance, studies involving the reaction of propene with hydroxyl radicals (OH) have utilized this compound to measure branching ratios and reaction rates under various conditions . This application is critical for elucidating fundamental chemical kinetics and thermodynamics.

Spectroscopic Techniques

The compound also finds utility in advanced spectroscopic techniques, such as laser absorption spectroscopy. Researchers have developed methods to measure the concentration of propene and its derivatives in combustion gases using quantum-cascade lasers. The presence of deuterium enhances the sensitivity and specificity of these measurements, allowing for more accurate monitoring of combustion processes .

Material Science

Polymer Production

In material science, this compound is instrumental in the production of polymers through polymerization processes. The incorporation of deuterated monomers can lead to materials with unique properties, such as enhanced thermal stability or altered mechanical characteristics. These properties are often desirable in applications ranging from packaging materials to high-performance composites.

Case Study 1: Metathesis Reaction Optimization

In a study focused on optimizing metathesis reactions using this compound, researchers demonstrated that the presence of deuterium significantly influenced the reaction kinetics. By varying the concentration of this compound, they were able to enhance product yields and selectivity towards desired olefins. This case highlights the importance of isotopic effects in catalytic processes.

Case Study 2: Combustion Analysis

Another case study involved the use of this compound in analyzing combustion emissions. The study utilized laser absorption spectroscopy to detect trace amounts of propene in exhaust gases from industrial processes. The results indicated that using deuterated compounds improved detection limits and provided insights into combustion efficiency and pollutant formation.

Mecanismo De Acción

The mechanism by which propene-1-D1 exerts its effects is primarily through its isotopic substitution. The presence of deuterium affects the bond strength and reaction kinetics. For example, in oxidation reactions, the deuterium atom can influence the rate of hydrogen abstraction, leading to different reaction pathways compared to non-deuterated propene . The molecular targets and pathways involved include the interaction with catalysts and the formation of intermediate species during chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

Propene: The non-deuterated form of propene, with the molecular formula C3H6.

Propene-1,1-D2: A compound where two hydrogen atoms are replaced by deuterium.

Propene-3,3,3-D3: A compound where three hydrogen atoms are replaced by deuterium.

Uniqueness of Propene-1-D1

This compound is unique due to its single deuterium substitution, which allows for specific studies on kinetic isotope effects and reaction mechanisms. This makes it particularly valuable in research applications where precise isotopic labeling is required.

Actividad Biológica

Propene-1-D1, also known as 1-deuteropropene, is a deuterated form of propene, a simple alkene with the formula C₃H₆. The incorporation of deuterium (D) in place of hydrogen (H) alters the physical and chemical properties of the molecule, which can influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicological profile, and potential therapeutic applications.

This compound is characterized by its double bond between the first and second carbon atoms. The presence of deuterium affects its vibrational frequency and stability, which can impact its reactivity and interaction with biological systems.

Pharmacological Effects

- Antimicrobial Activity : Studies have shown that various alkenes exhibit significant antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated efficacy against bacteria and fungi. The antimicrobial activities are often assessed using methods such as agar disc diffusion and minimum inhibitory concentration (MIC) assays.

- Antioxidant Activity : The antioxidant potential of alkenes is crucial for mitigating oxidative stress in biological systems. Research indicates that similar compounds can scavenge free radicals effectively. For instance, a study reported that certain derivatives exhibited IC50 values in the range of 100 to 300 µg/mL for DPPH radical scavenging activity, suggesting that this compound may also possess antioxidant properties.

- Toxicological Profile : The toxicology of alkenes, including this compound, has been evaluated through various studies. Toxicity assessments typically involve determining the LD50 values in animal models. For example, related compounds have shown varying degrees of toxicity, with some exhibiting weak hERG inhibition, indicating potential cardiovascular effects.

Case Studies

Several case studies highlight the biological implications of deuterated alkenes:

- Case Study 1 : A study investigated the effects of deuterated compounds on cancer cell lines, revealing that deuteration can enhance the selectivity of certain compounds towards cancerous cells while reducing toxicity to normal cells.

- Case Study 2 : Research on volatile organic compounds (VOCs), including alkenes like this compound, demonstrated their role in atmospheric chemistry and potential health impacts due to inhalation exposure. This underscores the importance of understanding both beneficial and harmful effects.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃D₆ |

| Molecular Weight | 44.06 g/mol |

| Boiling Point | ~ 42 °C |

| LD50 (Rat) | Data not available |

| Antimicrobial Activity | Variable (dependent on structure) |

Propiedades

IUPAC Name |

1-deuterioprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

43.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.